molecular formula C19H21NOS2 B1325589 2-Thiomethyl-4'-thiomorpholinomethyl benzophenone CAS No. 898782-55-3

2-Thiomethyl-4'-thiomorpholinomethyl benzophenone

Cat. No. B1325589
M. Wt: 343.5 g/mol
InChI Key: DUSPMESRLGWMFN-UHFFFAOYSA-N
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Description

2-Thiomethyl-4’-thiomorpholinomethyl benzophenone is a special chemical with the CAS Number: 898781-66-3 and Linear Formula: C19H21NOS2 . It is provided by several suppliers such as Rieke Metals, Inc., BOC Sciences, and Benchchem .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C19H21NOS2 . The InChI code for this compound is 1S/C19H21NOS2/c1-22-18-9-5-4-8-17(18)19(21)16-7-3-2-6-15(16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 343.51 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results .

Scientific Research Applications

Antitumor Activity

Benzophenone derivatives, including those similar to 2-Thiomethyl-4'-thiomorpholinomethyl benzophenone, have been synthesized and evaluated for their antitumor properties. Studies have shown that morpholino and thiomorpholino benzophenones exhibit significant cytotoxic activity against various cancer cells, such as P388 murine leukemia and human lung carcinoma cells. Some of these compounds have also demonstrated notable antitumor activity in vivo, specifically against malignant ascites caused by P388 cells in mice (Kumazawa et al., 1997).

Photochemistry in Biological Chemistry

Benzophenone photophores, which may include derivatives like 2-Thiomethyl-4'-thiomorpholinomethyl benzophenone, are notable for their unique photochemical properties. These properties are exploited in various fields, including biological chemistry, bioorganic chemistry, and material science. The light-directed covalent attachment process of these photophores is used for binding/contact site mapping, identification of molecular targets, proteome profiling, bioconjugation, and surface grafting. These applications highlight the importance of benzophenone derivatives in photochemistry-related research (Dormán et al., 2016).

Environmental Applications

Benzophenone derivatives are also explored in environmental applications, such as in the development of adsorption resins for the removal of pollutants from water. For instance, tertiary amine-functionalized adsorption resins have been synthesized for the effective removal of benzophenone-4, a typical anti-UV product, from water. This highlights the potential environmental significance of benzophenone derivatives in water purification technologies (Zhou et al., 2018).

Material Science and Photopolymerization

In material science, benzophenone derivatives are utilized in the synthesis of photoreactive polymers. These polymers are then employed for the surface modification of various biomaterials, indicating the versatility of benzophenone derivatives in developing advanced materials with specific properties. Such applications include the creation of highly hydrophilic surfaces and the inhibition of protein adsorption and cell adhesion on treated surfaces, which are critical in biomedical engineering and drug delivery systems (Lin et al., 2015).

Future Directions

The future directions or applications of this compound are not specified in the search results .

properties

IUPAC Name

(2-methylsulfanylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NOS2/c1-22-18-5-3-2-4-17(18)19(21)16-8-6-15(7-9-16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSPMESRLGWMFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642909
Record name [2-(Methylsulfanyl)phenyl]{4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thiomethyl-4'-thiomorpholinomethyl benzophenone

CAS RN

898782-55-3
Record name [2-(Methylsulfanyl)phenyl]{4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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